molecular formula C22H26N4O B6481420 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 887217-49-4

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6481420
CAS No.: 887217-49-4
M. Wt: 362.5 g/mol
InChI Key: QONQCPZHWHFHMD-UHFFFAOYSA-N
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Description

The compound "2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide" features a benzodiazolyl-piperidine core linked to an acetamide group substituted with a 2,3-dimethylphenyl moiety. This structure combines a heterocyclic benzodiazolyl system, known for π-π stacking and hydrogen-bonding capabilities, with a piperidine ring that may enhance conformational flexibility and basicity. While direct biological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit diverse activities, including antimicrobial, anticancer, and ligand coordination properties .

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-7-5-11-18(16(15)2)23-21(27)14-26-12-6-8-17(13-26)22-24-19-9-3-4-10-20(19)25-22/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONQCPZHWHFHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Linking the Benzimidazole and Piperidine Rings: This step involves the formation of a bond between the benzimidazole and piperidine rings, often through nucleophilic substitution reactions.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced piperidine derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, substituents, and activities of compounds analogous to the target molecule:

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Structural Insights Reference
Target Compound Benzodiazolyl-piperidine-acetamide 2,3-dimethylphenyl Unknown (inferred) Potential π-π stacking (benzodiazolyl), flexibility (piperidine), hydrophobic interactions (dimethylphenyl) N/A
9c () Benzodiazolyl-phenoxymethyl-triazole-thiazole 4-bromophenyl (thiazole) Docking studies suggest binding to α-glucosidase Bromophenyl enhances hydrophobicity; triazole-thiazole system may optimize binding orientation
W1 () Benzimidazole-thioacetamido 2,4-dinitrophenyl Antimicrobial, anticancer Electron-withdrawing nitro groups may enhance reactivity; thioacetamido linker improves stability
Dichlorophenyl-pyrazolyl-acetamide () Dichlorophenyl-pyrazolyl-acetamide 2,4-dichlorophenyl, pyrazolyl Structural mimic of benzylpenicillin Chlorine atoms increase lipophilicity; pyrazolyl ring enables coordination as a ligand
Alachlor () Chloroacetamide 2,6-diethylphenyl Herbicide Diethylphenyl enhances soil adsorption; chloroacetamide acts as a protonophore
Compound 15 () Triazole-indazol-acetamide 2,5-dimethylphenyl, indazolyl Dual BAG3/HSP70 inhibitor Bulky indazolyl group may disrupt protein-protein interactions; triazole linker enhances solubility

Key Comparative Insights

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds like W1 (2,4-dinitrophenyl) exhibit enhanced reactivity and antimicrobial activity due to nitro groups, contrasting with the target compound’s dimethylphenyl, which prioritizes steric bulk over electronic effects .
  • Halogenated Aromatics : Bromophenyl (9c) and dichlorophenyl () substituents improve hydrophobic binding in enzymes or receptors, whereas the target’s dimethylphenyl may offer similar hydrophobicity but reduced polarity .

Core Heterocycles: Benzodiazolyl vs. Benzimidazole: The benzodiazolyl group in the target compound and 9c enables π-π stacking, akin to benzimidazole in W1. However, benzimidazole’s sulfur atom (in thioacetamido derivatives) may confer additional hydrogen-bonding capacity . Piperidine vs.

Biological Relevance: Antimicrobial Activity: W1’s dinitrophenyl and thioacetamido groups correlate with antimicrobial efficacy, suggesting that the target compound’s dimethylphenyl and benzodiazolyl-piperidine system might target similar pathways . Ligand Potential: N-Substituted acetamides (e.g., ) are noted for ligand coordination, implying the target compound could serve in metal-catalyzed reactions or as a chelating agent .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling (e.g., EDC·HCl) of benzodiazolyl-piperidine intermediates with 2,3-dimethylphenyl acetamide precursors .

Research Findings and Contradictions

  • Docking Studies : Compound 9c () demonstrated binding to α-glucosidase, suggesting that the benzodiazolyl-triazole-thiazole scaffold positions substituents optimally in enzyme pockets. The target compound’s piperidine linkage may alter binding orientation compared to triazole-based systems .
  • Contradictions in Applications: While alachlor () is a herbicide, structurally related acetamides in and show medicinal applications. This highlights how minor structural changes (e.g., chloro vs. dimethylphenyl) drastically alter biological targets .

Biological Activity

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety linked to a piperidine ring and an acetamide group. Its molecular formula is C20H24N4OC_{20}H_{24}N_{4}O with a molecular weight of approximately 336.43 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight336.43 g/mol
LogP1.12
Polar Surface Area (Ų)81
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The precise mechanism of action for this compound remains largely unexplored; however, compounds in the benzodiazole class typically interact with various biological targets by modulating protein activity through binding interactions. This can include inhibition or activation of enzymes and receptors.

Biological Activity

Recent studies have highlighted the biological activities associated with benzodiazole derivatives, including:

  • Anticancer Activity : Some benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Compounds containing benzodiazole structures have shown effectiveness against different bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models, indicating possible therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of benzodiazole derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro assays showed that the compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
  • Anti-inflammatory Studies : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions .

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